N-(butan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
Description
N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzamide core, substituted with a sec-butyl group and an oxadiazole ring attached to a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-15(3)22-21(25)17-7-5-6-8-18(17)26-13-19-23-20(24-27-19)16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
IXPKRUOLBJCTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate amine with a benzoyl chloride derivative.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of N-SEC-BUTYL-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
